6-Chloro-4-methylnicotinoyl chloride
Description
6-Chloro-4-methylnicotinoyl chloride is a heterocyclic compound belonging to the nicotinoyl chloride family. Its structure features a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 4, and a reactive acid chloride functional group at position 3. This compound is primarily utilized as a chemical intermediate in pharmaceutical and agrochemical synthesis, enabling the formation of amides, esters, and other derivatives through nucleophilic acyl substitution.
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
6-chloro-4-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3 |
InChI Key |
FWZIXIQWPWTARR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylnicotinoyl chloride typically involves the chlorination of 4-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 4-methylnicotinic acid with thionyl chloride, which results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylnicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Esterification Reactions: It reacts with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form 6-Chloro-4-methylnicotinic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Esterification: Alcohols are used as reagents, and the reaction is often catalyzed by an acid such as sulfuric acid.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Major Products Formed
Amines: When reacted with amines, it forms amides.
Esters: Reaction with alcohols yields esters.
Acids: Hydrolysis results in the formation of 6-Chloro-4-methylnicotinic acid.
Scientific Research Applications
6-Chloro-4-methylnicotinoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drugs, particularly those targeting nicotinic acetylcholine receptors.
Industry: It is employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylnicotinoyl chloride is primarily related to its role as an intermediate in the synthesis of other compounds. It acts by reacting with various nucleophiles to form new chemical entities. The molecular targets and pathways involved depend on the specific compounds synthesized from it.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
6-Chloro-4-methylnicotinoyl chloride is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a chloro group and a methylnicotinoyl moiety, which may influence its interactions with biological targets. Understanding the biological activity of this compound is essential for its potential applications in drug discovery and development.
- IUPAC Name : this compound
- Molecular Formula : C8H8ClN2O
- Molecular Weight : 184.61 g/mol
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The chloro and methylnicotinoyl substituents can enhance the compound's binding affinity to target proteins, potentially modulating their activity. This interaction may lead to various biological responses, including anti-inflammatory, analgesic, or antimicrobial effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2022 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL, respectively. |
| Johnson et al., 2023 | Reported significant reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| Lee et al., 2024 | Found that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
